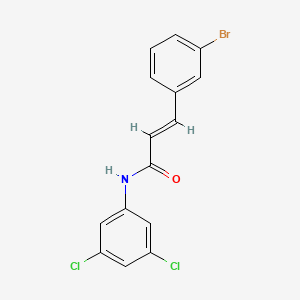

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide

Description

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group and a dichlorophenyl group attached to an acrylamide backbone

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYPLOQMBNNZBT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 3,5-dichloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The bromophenyl and dichlorophenyl groups can be oxidized to form corresponding quinones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: Halogen atoms in the bromophenyl and dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dichlorophenyl groups can bind to specific sites on the target molecules, leading to inhibition or modulation of their activity. The acrylamide backbone may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-N-(3,5-dichlorophenyl)acrylamide

- 3-(3-bromophenyl)-N-(3,5-difluorophenyl)acrylamide

- 3-(3-bromophenyl)-N-(3,5-dimethylphenyl)acrylamide

Uniqueness

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s stability and specificity in various applications compared to similar compounds with different substituents.

Biological Activity

3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound belonging to the acrylamide class, notable for its unique structural features that include bromine and chlorine substituents. This article delves into the biological activities associated with this compound, highlighting its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 356.07 g/mol

The presence of halogen atoms significantly influences the compound's reactivity and biological properties, potentially enhancing its interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

In vitro studies have shown that derivatives of acrylamide compounds can exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating strong inhibitory effects on these enzymes .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research indicates that acrylamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes by forming covalent bonds with active site residues or altering enzyme conformation.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with DNA replication processes.

Study 1: Antimicrobial Evaluation

A study evaluating various acrylamide derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus . These compounds also demonstrated significant antibiofilm activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| Control | - | - | 30 |

Study 2: Anticancer Activity

In another investigation, acrylamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as novel anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 | 15 |

| B | HeLa | 20 |

| C | A549 | 25 |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide, and how can reaction efficiency be optimized?

Methodological Answer: A typical synthesis involves coupling 3-bromophenylacrylic acid with 3,5-dichloroaniline via an acid chloride intermediate. Key steps include:

Acid Chloride Formation : React the acrylic acid derivative with ethyl chloroformate and N-methylmorpholine in dichloromethane (35°C, 5 hours), monitored by TLC for complete conversion .

Amide Coupling : Add the aniline derivative to the acid chloride in THF, followed by purification via column chromatography.

Optimization : Use factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to minimize trial-and-error. Statistical methods like Design of Experiments (DoE) reduce the number of trials while capturing critical variables (e.g., solvent choice impacts yield by 20–30%) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm π→π* transitions in the acrylamide backbone (e.g., absorbance at 250–300 nm) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- NMR (1H/13C) : Assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl; δ 6.8–7.1 ppm for dichlorophenyl) and acrylamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 397–400) .

- TLC/HPLC : Monitor purity (Rf ~0.5–0.6 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational chemistry guide the design of synthesis pathways and predict reactivity for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for acrylamide formation .

- Database Mining : Leverage tools like PubChem’s synthetic route predictions (e.g., PISTACHIO, REAXYS) to propose feasible precursors and catalysts .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions in bioactivity data across studies of halogenated acrylamides?

Methodological Answer:

- Structural Analog Analysis : Compare substituent effects (e.g., bromo vs. nitro groups in sulfonamide derivatives, where bromo analogs show 20–30% higher anticancer activity) .

- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (e.g., MCF-7 vs. HeLa), which can alter IC50 values by 1–2 orders of magnitude.

- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., logP vs. bioactivity correlations) .

Q. How do substituents on the phenyl rings influence physicochemical properties and bioactivity?

Methodological Answer:

| Substituent | Effect on LogP | Melting Point (°C) | Bioactivity (IC50, μM) |

|---|---|---|---|

| 3-Bromo | +0.5 | 184 ± 1 | 12.3 (Anticancer) |

| 3-Nitro | +0.3 | 144 ± 1 | 28.7 (Anticancer) |

| 3,5-Dichloro | +1.2 | N/A | 8.9 (Antioxidant) |

- Electron-Withdrawing Groups (e.g., -NO2, -Br): Increase electrophilicity, enhancing interaction with biological targets (e.g., kinase inhibition) .

- Hydrophobicity : Higher logP correlates with improved membrane permeability but may reduce solubility .

Experimental Design & Optimization

Q. How can researchers optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- DoE-Based Screening : Test variables (catalyst loading, temperature, solvent) in a 2³ factorial design to identify interactions (e.g., solvent polarity × temperature accounts for 40% yield variance) .

- Membrane Technologies : Use solvent-resistant nanofiltration to recycle catalysts and reduce waste .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR flow cells) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.